N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17(30)26-18-9-11-19(12-10-18)27-25(33)24(32)21-15-29(22-8-4-3-7-20(21)22)16-23(31)28-13-5-2-6-14-28/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,30)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMHXXIPEPPWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound with potential therapeutic applications. This article provides an in-depth examination of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is with a molecular weight of 398.44 g/mol. The compound features an indole ring, an acetamide group, and a piperidine moiety, contributing to its unique chemical properties.
Biological Activity
The biological activity of this compound has been investigated through various studies, highlighting its potential in multiple therapeutic areas:
1. Anticancer Activity
Research indicates that derivatives similar to N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide exhibit significant anticancer properties. For instance, compounds containing indole structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant activity. Assays measuring its ability to reduce ferric ions (FRAP assay) indicated promising results comparable to established antioxidants such as butylated hydroxytoluene and ascorbic acid. This suggests that the compound could be beneficial in mitigating oxidative stress-related diseases.
3. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For example, related compounds have demonstrated inhibitory effects on α-glucosidase, which is crucial for managing diabetes by slowing carbohydrate absorption . The structure–activity relationship (SAR) studies indicate that modifications to the acetamide and indole moieties can enhance inhibitory potency.
Data Summary
The following table summarizes key findings related to the biological activities of N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide and similar compounds:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Indole derivatives | Inhibition of cell proliferation and apoptosis |
| Antioxidant | Acetamide derivatives | Reduces ferric ions; comparable to established antioxidants |
| Enzyme Inhibition | α-glucosidase inhibitors | Potent inhibition observed; potential for diabetes management |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that a series of indole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways .
Case Study 2: Enzyme Inhibition
In another study focusing on α-glucosidase inhibition, several acetamido derivatives were synthesized and tested. One derivative showed an inhibition rate of 87.3% at a concentration of 5.39 mmol/L, indicating strong potential for developing antidiabetic agents .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds related to N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide. The presence of specific functional groups can significantly influence pharmacological properties, making it essential for ongoing studies to explore these relationships further.
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that compounds similar to N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide exhibit promising antiviral activities. For instance, derivatives of N-Heterocycles have shown superior efficacy against various viral strains compared to standard antiviral medications such as ribavirin . The mechanism of action typically involves inhibition of viral replication and interference with viral enzyme activity.
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Research has demonstrated that similar piperidine derivatives can significantly reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases .
Antidiabetic Activity
Recent investigations into piperazine and piperidine derivatives have revealed their potential as antidiabetic agents. These compounds have been shown to act as positive allosteric modulators of glucagon-like peptide-1 receptors, which are vital in glucose metabolism and appetite regulation . This indicates a possible therapeutic role for N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide in managing type 2 diabetes.
General Synthesis Protocols
The synthesis of N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining 4-acetamidophenol with various indole derivatives under acidic or basic conditions.
- Cyclization Reactions : Forming the piperidine ring through cyclization with appropriate carbonyl compounds.
These methods are crucial for constructing the complex molecular architecture required for the desired biological activity.
Case Studies
Comparison with Similar Compounds
Indole-Based Acetamides with Piperidine/Thioether Substituents
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl)sulfanyl)acetamide ():
- Structural Similarity : Shares the 2-oxo-piperidinylethylindole moiety but replaces the acetamidophenyl group with a 4-fluorobenzyl-sulfanylacetamide.
- Functional Impact : The sulfanyl linkage and fluorobenzyl group may alter electronic properties and target selectivity compared to the oxoacetamide in the target compound .
D-24851 (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide) ():
- Structural Similarity : Contains an indole-3-yl-2-oxoacetamide backbone but substitutes the piperidine with a 4-chlorobenzyl group and a pyridinyl acetamide.
- Functional Impact : Demonstrated potent tubulin inhibition, suggesting the target compound’s indole-oxoacetamide framework is critical for cytoskeletal targeting. The piperidine in the target compound may improve blood-brain barrier penetration compared to D-24851’s pyridine .
Triazinoindole and Morpholine Derivatives
- Triazino[5,6-b]indol-3-yl-thioacetamides (, e.g., Compound 23–27): Structural Difference: Feature a triazinoindole core with thioether linkages instead of the piperidinylethyl group. Functional Impact: High purity (>95%) and sulfur-containing linkages may enhance metabolic stability but reduce solubility compared to the target compound’s acetamide and piperidine groups .
- 2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Structural Similarity: Substitutes piperidine with a morpholine ring.
Heterocyclic Acetamides with Varied Pharmacophores
Triazinyl-Acetamides (, e.g., Compounds 3b–3i):
- Structural Difference : 1,3,5-Triazine core instead of indole.
- Functional Impact : These compounds exhibit diverse substituent-dependent bioactivities, highlighting the role of the acetamide group in molecular recognition. The target compound’s indole core may offer superior π-π stacking interactions in enzyme binding .
- Bis(azolyl)sulfonamidoacetamides (): Structural Difference: Thiazole/oxazole rings replace the indole.
Key Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels D-24851, involving indole alkylation followed by acetamide coupling (e.g., using oxo-acetyl chloride intermediates) .
- Structure-Activity Relationships (SAR) :
- Gaps in Data: No direct bioactivity or pharmacokinetic data for the target compound were found in the evidence, underscoring the need for future assays against kinases or tubulin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
